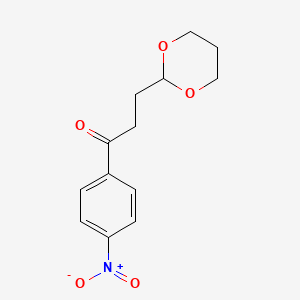

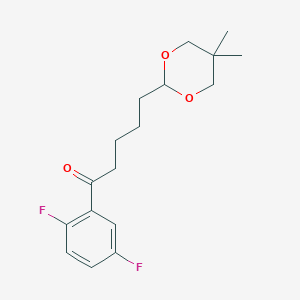

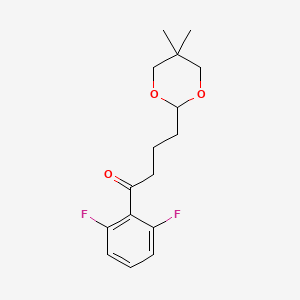

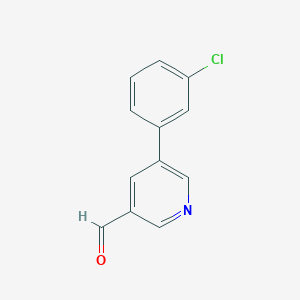

5-(3-Chlorophenyl)nicotinaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(3-Chlorophenyl)nicotinaldehyde is a compound that has gained increasing attention in scientific research. It is a derivative of the indole nucleus, which is found in many important synthetic drug molecules . The indole scaffold binds with high affinity to multiple receptors, making it useful for developing new derivatives .

Synthesis Analysis

The synthesis of 5-(3-Chlorophenyl)nicotinaldehyde and similar compounds often involves multicomponent sonochemical reactions . These reactions are carried out in accordance with the principles of “green chemistry”, such as environmental safety, atom economy, and efficiency .Molecular Structure Analysis

The molecular structure of 5-(3-Chlorophenyl)nicotinaldehyde can be determined using various methods, including one- and two-dimensional NMR spectroscopy and IR spectroscopy . These methods provide detailed information about the compound’s structure and properties .Chemical Reactions Analysis

The chemical reactions involving 5-(3-Chlorophenyl)nicotinaldehyde can be classified into one of five basic types: combination, decomposition, single-replacement, double-replacement, and combustion . Analyzing the reactants and products of a given reaction allows it to be placed into one of these categories .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(3-Chlorophenyl)nicotinaldehyde can be determined using various methods. Physical properties include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .Scientific Research Applications

Antiviral Activity

5-(3-Chlorophenyl)nicotinaldehyde derivatives have shown potential in antiviral applications. A study on related compounds, which involves the reaction of nicotinaldehyde with various reagents, demonstrated significant antiviral activity against HSV1 and HAV viruses (Attaby et al., 2007).

Structural and Electronic Properties

The structural and electronic properties of 5-(3-Chlorophenyl)nicotinaldehyde derivatives have been extensively studied using Density Functional Theory (DFT) calculations. This research provides insight into the molecular structure, vibrational frequencies, and electronic properties, which are essential for designing materials with specific applications (Kerru et al., 2019).

Antibacterial Activity

Derivatives of 5-(3-Chlorophenyl)nicotinaldehyde have been synthesized and tested for antibacterial activity. The study focused on the synthesis and crystal structure characterization of such derivatives, revealing their potential in combating bacterial infections (Li, 2009).

Synthesis of Pyridine Derivatives

5-(3-Chlorophenyl)nicotinaldehyde is used in the synthesis of pyridine derivatives, which have applications in various chemical processes. The study of these derivatives helps in understanding redox processes and their mechanisms (Pandian et al., 2014).

Nicotine and Analogues Synthesis

The compound plays a significant role in the synthesis of nicotine and its analogues, showcasing its importance in the field of organic chemistry and pharmaceuticals. Innovative methods using 5-(3-Chlorophenyl)nicotinaldehyde for the synthesis of such compounds have been developed (Bashiardes et al., 2009).

Mechanism of Action

While the specific mechanism of action for 5-(3-Chlorophenyl)nicotinaldehyde is not mentioned in the search results, indole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of pharmacological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

Safety data sheets provide information about the safety and hazards associated with 5-(3-Chlorophenyl)nicotinaldehyde . These sheets include information about the compound’s physical and chemical properties, potential health hazards, first-aid measures, fire-fighting measures, and precautions for handling and storage .

Future Directions

The future directions for research on 5-(3-Chlorophenyl)nicotinaldehyde and similar compounds are likely to involve further exploration of their diverse biological activities and potential therapeutic applications . This could include the development of new derivatives and the investigation of their mechanisms of action .

properties

IUPAC Name |

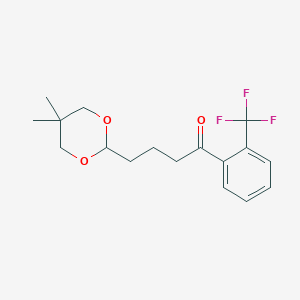

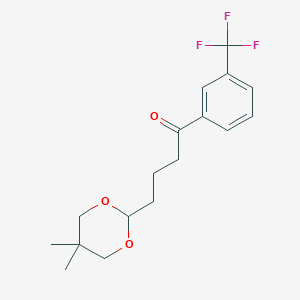

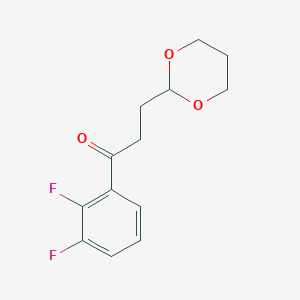

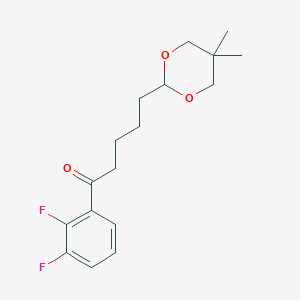

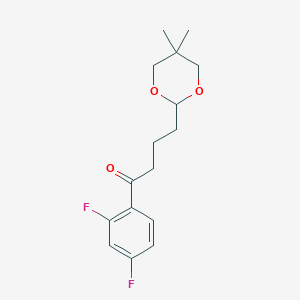

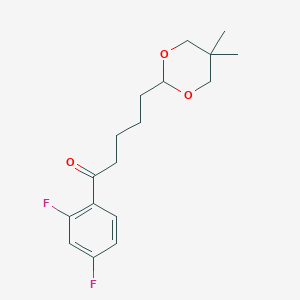

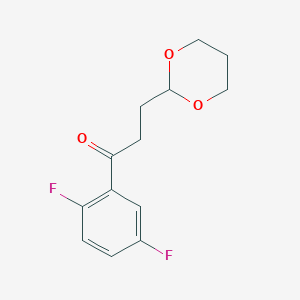

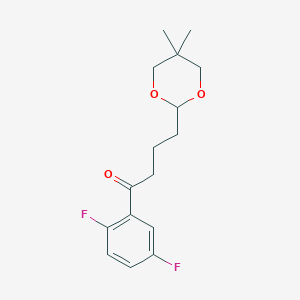

5-(3-chlorophenyl)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-12-3-1-2-10(5-12)11-4-9(8-15)6-14-7-11/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKYJMVMRRMIQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CN=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646982 |

Source

|

| Record name | 5-(3-Chlorophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Chlorophenyl)nicotinaldehyde | |

CAS RN |

887973-60-6 |

Source

|

| Record name | 5-(3-Chlorophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.